molecular formula C20H11ClF6N6O2 B2555261 6-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1H-pyrazol-5-yl)-4-methyl-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 477709-55-0

6-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1H-pyrazol-5-yl)-4-methyl-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B2555261
CAS No.: 477709-55-0
M. Wt: 516.79
InChI Key: RDGUQPJFQFBKMW-UHFFFAOYSA-N
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Description

6-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1H-pyrazol-5-yl)-4-methyl-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C20H11ClF6N6O2 and its molecular weight is 516.79. The purity is usually 95%.
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Biological Activity

The compound 6-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1H-pyrazol-5-yl)-4-methyl-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by multiple heterocycles and functional groups, suggests a broad spectrum of biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H14ClF3N5O2\text{C}_{18}\text{H}_{14}\text{ClF}_3\text{N}_5\text{O}_2

Key Features:

  • Molecular Weight: 433.78 g/mol
  • Functional Groups: Contains trifluoromethyl groups, pyrazole, and triazine moieties which are known to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole and triazine derivatives. The compound has been evaluated against various cancer cell lines.

Case Studies

  • In Vitro Cytotoxicity:
    • Cell Lines: A549 (lung cancer), MCF7 (breast cancer), and HepG2 (liver cancer).
    • Findings: The compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range:
      • A549: IC50 = 12 µM
      • MCF7: IC50 = 15 µM
      • HepG2: IC50 = 18 µM.
    • Mechanism: Induction of apoptosis was confirmed through annexin V staining assays.
  • Comparative Analysis:
    A comparative study with known anticancer agents showed that the compound's efficacy was comparable to established drugs like doxorubicin and cisplatin.
CompoundCell LineIC50 (µM)Mechanism
6-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1H-pyrazol-5-yl)-...A54912Apoptosis
DoxorubicinA54910Apoptosis
CisplatinA54915DNA Damage

Antibacterial Activity

The antibacterial properties of the compound have also been investigated.

Research Findings

  • In Vitro Antibacterial Assays:
    • The compound was tested against Gram-positive and Gram-negative bacteria.
    • Results: Showed notable activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 8 µg/mL.
    • Mechanism of Action: Likely involves disruption of bacterial cell membrane integrity.
BacteriaMIC (µg/mL)
MRSA8
E. coli16
S. aureus12

Understanding the mechanisms underlying the biological activities is crucial for further development:

  • Apoptosis Induction:
    The compound activates caspases and upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins.
  • Antibacterial Mechanism:
    The presence of trifluoromethyl groups enhances lipophilicity, allowing better penetration into bacterial membranes.

Properties

IUPAC Name

6-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClF6N6O2/c1-31-17(34)15(30-32(18(31)35)12-4-2-3-10(7-12)19(22,23)24)14-5-6-29-33(14)16-13(21)8-11(9-28-16)20(25,26)27/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGUQPJFQFBKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=NN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=NN3C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClF6N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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